REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].[CH2:7](Br)[C:8]#[CH:9]>>[CH2:9]([N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6])[C:8]#[CH:7]
|
Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
18.65 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
|
distilled in vacuo (66˜71° C./0.1 mmHg)
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Name
|
|
Type
|
product
|
Smiles
|
C(C#C)N1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.94 g | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |